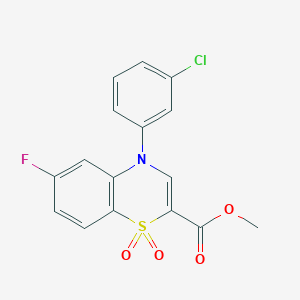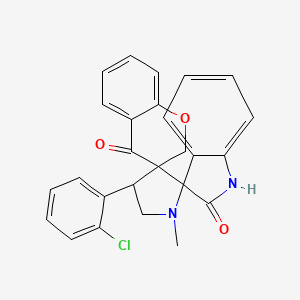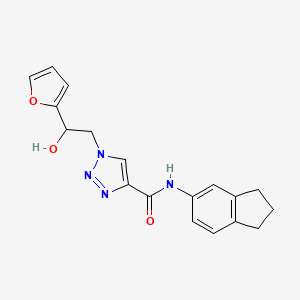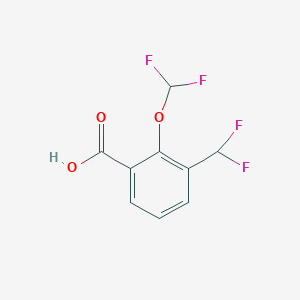![molecular formula C17H14FNO B2483031 N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide CAS No. 2411310-56-8](/img/structure/B2483031.png)
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide, commonly known as FPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPB is a synthetic compound that belongs to the class of alkynamides and is known for its unique structural properties.
作用机制
The mechanism of action of FPPB involves its interaction with the sigma-1 receptor. FPPB binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. FPPB can modulate these processes and has been shown to have neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
FPPB has been shown to have several biochemical and physiological effects. FPPB can modulate calcium signaling and can regulate the release of neurotransmitters such as dopamine and glutamate. FPPB can also modulate the activity of ion channels and can regulate the influx of calcium ions into cells. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
实验室实验的优点和局限性
FPPB has several advantages for lab experiments. FPPB is a synthetic compound that can be easily synthesized in the laboratory. FPPB has a high affinity for the sigma-1 receptor and can be used as a tool compound to study the function of the sigma-1 receptor. FPPB has been shown to have neuroprotective and antidepressant effects, which makes it a potential candidate for drug development.
However, FPPB also has limitations for lab experiments. FPPB has not been extensively studied in humans, and its safety profile is not well established. FPPB has potential side effects, and its long-term effects are not known. FPPB also has limited solubility in water, which can make it challenging to use in certain experimental setups.
未来方向
There are several future directions for research on FPPB. One potential direction is to further investigate the mechanism of action of FPPB and its interaction with the sigma-1 receptor. Another potential direction is to study the safety and efficacy of FPPB in humans. FPPB has potential applications in the treatment of neurodegenerative diseases and depression, and further research is needed to evaluate its therapeutic potential. Additionally, FPPB can be used as a tool compound to study the function of the sigma-1 receptor and its role in various diseases.
合成方法
The synthesis method of FPPB involves a series of chemical reactions that are carried out in the laboratory. The starting material for the synthesis is 2-fluoro-4-phenylbenzaldehyde, which is reacted with propargylamine in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with but-2-ynoic acid in the presence of a coupling agent to form FPPB. The purity of FPPB can be improved by recrystallization from a suitable solvent.
科学研究应用
FPPB has potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. FPPB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
属性
IUPAC Name |
N-[(2-fluoro-4-phenylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-2-6-17(20)19-12-15-10-9-14(11-16(15)18)13-7-4-3-5-8-13/h3-5,7-11H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKQIDLKVQLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482952.png)

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/no-structure.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)


![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)